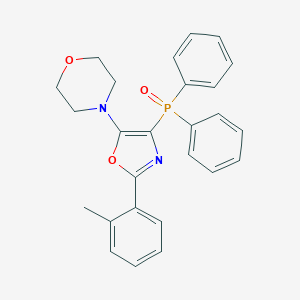
3,3'-BIS(3,4-DIMETHYLPHENYL)-2,2'-DIMETHYL-6,6'-BIQUINAZOLINE-4,4'(3{H},3'{H})-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline is a complex organic compound with a unique structure that includes two quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline typically involves multiple steps. The starting materials often include 3,4-dimethylphenyl derivatives and quinazoline precursors. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound.
Scientific Research Applications
3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying cellular processes.
Medicine: Preliminary studies suggest it could have therapeutic potential, although more research is needed.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar core features.
3,4-Dimethylphenyl Derivatives: Compounds with similar substituents but different core structures.
Uniqueness
3,3’-bis(3,4-dimethylphenyl)-2,2’-dimethyl-4,4’(3H,3’H)-dioxo-6,6’-biquinazoline is unique due to its dual quinazoline rings and specific substituents. This structure gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C34H30N4O2 |
|---|---|
Molecular Weight |
526.6g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[3-(3,4-dimethylphenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C34H30N4O2/c1-19-7-11-27(15-21(19)3)37-23(5)35-31-13-9-25(17-29(31)33(37)39)26-10-14-32-30(18-26)34(40)38(24(6)36-32)28-12-8-20(2)22(4)16-28/h7-18H,1-6H3 |
InChI Key |
QUFYVBRSRQGBFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)N=C(N(C5=O)C6=CC(=C(C=C6)C)C)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)N=C(N(C5=O)C6=CC(=C(C=C6)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-benzyl-2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B400048.png)
![N-(3-chloro-4-methoxyphenyl)-N-[3-(2,4-dichlorophenyl)-2-propenylidene]amine](/img/structure/B400053.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-bromophenyl]-N-(3-phenyl-2-propenylidene)amine](/img/structure/B400054.png)


![N-[3-nitro-5-(3-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400060.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B400061.png)
![2-phenyl-N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]acetamide](/img/structure/B400062.png)
![N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B400063.png)
![Ethyl 2-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400064.png)
![N-[1-{[(1,1-dioxidotetrahydrothien-2-yl)amino]carbonyl}-2-(5-{4-nitrophenyl}-2-furyl)vinyl]-4-methylbenzamide](/img/structure/B400065.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400066.png)
